4-((4-Ethoxybenzylidene)amino)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-19-16-9-5-14(6-10-16)12-18-15-7-3-13(11-17)4-8-15/h3-10,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZISFITJTVAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884663 | |
| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24742-30-1 | |
| Record name | Benzonitrile, 4-((E)-((4-ethoxyphenyl)methylene)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024742301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-ethoxybenzylidene)amino]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.208 | |
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Synthetic Methodologies and Mechanistic Investigations for 4 4 Ethoxybenzylidene Amino Benzonitrile and Analogues
Classical Schiff Base Condensation Pathways
The most direct and widely employed method for the synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is the classical Schiff base condensation. This approach involves the reaction of a primary amine with an aldehyde or ketone, resulting in the formation of an imine and a molecule of water.
Direct Condensation of 4-Aminobenzonitrile (B131773) with 4-Ethoxybenzaldehyde (B43997)
The synthesis of this compound is readily accomplished through the direct condensation of 4-aminobenzonitrile and 4-ethoxybenzaldehyde. ontosight.ai This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, often an alcohol such as ethanol (B145695) or methanol. The process is a reversible reaction and is generally catalyzed by the presence of a small amount of acid or base, or can proceed with thermal promotion. teikyomedicaljournal.comgoogle.com To drive the equilibrium towards the product, the water formed during the reaction is often removed, for instance by using a Dean-Stark apparatus.
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, which is often a crystalline solid, can be isolated by filtration and purified by recrystallization from an appropriate solvent. beilstein-journals.org The use of green catalysts, such as kinnow peel powder, has also been explored for the synthesis of N-benzylideneaniline and its derivatives, achieving high yields. nih.govresearchgate.net
Table 1: Examples of Schiff Base Synthesis via Direct Condensation
| Amine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Aniline (B41778) | Benzaldehyde | Kinnow peel powder, room temp. | 85 | nih.gov |
| 4-Aminophenazone | Various aldehydes | Acetic acid, methanol, reflux | High | researchgate.net |
| 4-Aminobenzohydrazide | 2,5-Dimethoxybenzaldehyde | Methanol, 1:1 molar ratio | - | researchgate.net |
| 4-Aminobenzonitrile | Various aromatic aldehydes | 3,5-Difluoroarylboronic acid, ethanol, room temp. | Good | researchgate.net |
Elucidation of Reaction Mechanisms for Imine Formation
The formation of an imine, or Schiff base, from an aldehyde or ketone and a primary amine is a reversible, acid-catalyzed process that proceeds through a two-step mechanism. libretexts.orglibretexts.org
The initial step involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone. libretexts.org This attack forms a tetrahedral intermediate known as a carbinolamine. libretexts.org Following the initial addition, a proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol (carbinolamine). libretexts.org
The second part of the mechanism is the dehydration of the carbinolamine to form the imine. researchgate.net This step is typically the rate-determining step and is facilitated by acid catalysis. The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a much better leaving group, water. libretexts.org Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine, known as an iminium ion. libretexts.org Finally, a base (which can be another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst. libretexts.org
Alternative Synthetic Approaches and Precursor Chemistry
Beyond classical condensation, alternative synthetic strategies can be employed to construct the C-N bond in this compound and its analogues, or to synthesize the necessary precursors. These methods include nucleophilic aromatic substitution and transition metal-catalyzed reactions.
Nucleophilic Aromatic Substitution (S_NAr) Strategies
Nucleophilic aromatic substitution (SNAr) can be a viable strategy for the synthesis of precursors to this compound, particularly for forming the aniline moiety. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group. masterorganicchemistry.comsemanticscholar.org
For the synthesis of a 4-aminobenzonitrile derivative, a suitable starting material would be an aryl halide with a good leaving group (F > Cl > Br > I) and an activating electron-withdrawing group. youtube.com For example, 4-fluorobenzonitrile (B33359) could react with an amine nucleophile to form a 4-aminobenzonitrile derivative. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Table 2: Examples of SNAr Reactions for the Synthesis of Aryl Amines
| Aryl Halide | Nucleophile | Conditions | Product | Reference |
| 2,4-Dinitrofluorobenzene | Amines | - | N-Aryl-2,4-dinitroanilines | masterorganicchemistry.com |
| Fluoronitrobenzenes | Various amines | 3D printed polypropylene (B1209903) reactors | N-Aryl-nitroanilines | researchgate.net |
| 3-Fluoro-4-methoxybenzonitrile | 2-Phenylpropionitrile | t-Bu-P4 (catalyst) | Substituted benzonitriles | nih.gov |
Transition Metal-Catalyzed Amination of Aryl Halides
Transition metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide range of amines with aryl halides or triflates, often under milder conditions and with greater functional group tolerance than traditional methods. wikipedia.org
The synthesis of a 4-aminobenzonitrile precursor could be achieved by coupling an amine with a 4-halobenzonitrile. The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. beilstein-journals.org
Table 3: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| Aryl Iodides | Various amines | Fourth-gen Buchwald precatalyst/CPhos | NaOtBu | - | nih.gov |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | - | researchgate.net |
| Aryl Esters/Chlorides | Various amines | Dianisole-decorated Pd-NHC complex | - | - | rsc.org |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | High | beilstein-journals.org |
Derivatization from 4-Aminobenzonitrile Intermediates
4-Aminobenzonitrile is a versatile intermediate that can be derivatized to form a wide array of compounds, including the target Schiff base and various heterocyclic structures. researchgate.net The primary amino group of 4-aminobenzonitrile can readily undergo condensation with various aldehydes and ketones to produce a library of Schiff bases with diverse electronic and steric properties. researchgate.net
Furthermore, the imine bond of the Schiff bases derived from 4-aminobenzonitrile can participate in cyclization reactions to form heterocyclic compounds. For instance, reaction with reagents like sodium azide, 2-amino acetic acid, 2-mercapto acetic acid, or phthalic anhydride (B1165640) can lead to the formation of tetrazoles, imidazolinones, thiazolidinones, and oxazepines, respectively. iosrjournals.orgsphinxsai.com This highlights the utility of 4-aminobenzonitrile as a key building block in the synthesis of more complex molecular architectures.
Table 4: Examples of Derivatization from Aminobenzonitrile Intermediates
| Aminobenzonitrile Derivative | Reagent | Product Type | Reference |
| 4-Aminobenzonitrile | Various Aromatic Aldehydes | Schiff Bases | researchgate.net |
| Schiff bases from N-[(4-aminophenyl) carbamothioyl] benzamide | Sodium azide | Tetrazoles | iosrjournals.org |
| Schiff bases from N-[(4-aminophenyl) carbamothioyl] benzamide | 2-Amino acetic acid | Imidazolinones | iosrjournals.org |
| Schiff bases from N-[(4-aminophenyl) carbamothioyl] benzamide | 2-Mercapto acetic acid | Thiazolidinones | iosrjournals.org |
| Schiff bases from 4,4-diaminodiphenylsulphone | Maleic anhydride | Oxazepines | sphinxsai.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete structural assignment of 4-((4-ethoxybenzylidene)amino)benzonitrile can be achieved.
¹H and ¹³C NMR Chemical Shift Analysis and Spin-Spin Coupling Constant Determination
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments. The ethoxy group protons typically appear as a triplet around 1.4 ppm (CH₃) and a quartet around 4.1 ppm (CH₂), resulting from spin-spin coupling with each other. Aromatic protons resonate in the downfield region, generally between 6.9 and 7.9 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the two phenyl rings. The imine proton (-CH=N-) is also found in this aromatic region, often as a singlet.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key signals include those for the ethoxy group carbons, the aromatic carbons, the imine carbon, and the nitrile carbon (C≡N). The nitrile carbon is characteristically found in the 118-120 ppm range. The imine carbon (-CH=N-) signal is typically observed further downfield.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |
| Ethoxy CH₂ | ~4.1 (quartet) | ~64 |
| Aromatic CH | 6.9 - 7.9 (multiplets) | 115 - 155 |
| Imine CH | ~8.4 (singlet) | ~160 |
| Nitrile C | - | ~119 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. wikipedia.orgyoutube.com For this compound, COSY spectra would show correlations between the ethoxy CH₂ and CH₃ protons, as well as between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signals for the aromatic CH groups can be definitively assigned using this technique. wikipedia.orgresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. s-a-s.org
Characteristic Vibrational Band Assignments (e.g., C=N, C≡N, Ar-O)
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
Interactive Data Table: Characteristic FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2220 - 2230 |
| C=N (Imine) | Stretching | 1610 - 1630 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1240 - 1260 |
| C-O (Aryl Ether) | Symmetric Stretching | 1030 - 1050 |
| Aromatic C=C | Stretching | 1500 - 1600 |
| C-H (sp²) | Stretching | > 3000 |
| C-H (sp³) | Stretching | < 3000 |
The strong absorption band observed around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. slideshare.net The stretching vibration of the imine (C=N) bond typically appears in the region of 1610-1630 cm⁻¹. rasayanjournal.co.in The presence of the ethoxy group is confirmed by the characteristic asymmetric and symmetric stretching vibrations of the aryl-oxygen (Ar-O) bond, which are found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. esisresearch.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns. libretexts.org
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 250.29 g/mol . nih.govnist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this type of Schiff base include cleavage at the imine bond, leading to the formation of characteristic fragment ions. For example, fragments corresponding to the 4-ethoxybenzylidene cation and the 4-aminobenzonitrile (B131773) radical cation could be observed. The NIST Mass Spectrometry Data Center reports a top peak at m/z 221 and a second highest at m/z 250 for this compound. nih.gov
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture
While a specific crystallographic information file for this compound was not found in the search results, analysis of similar Schiff base structures reveals common features. nih.govmdpi.com Typically, the molecule would adopt a non-planar conformation, with a measurable dihedral angle between the two aromatic rings. nih.gov The imine linkage generally displays a trans or (E) configuration. ontosight.ai Crystallographic data for such a compound would include the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions (a, b, c, α, β, γ). nih.govmdpi.com
Crystal Packing Motifs and Intermolecular Interactions
The crystal structure of Schiff bases, such as this compound, is stabilized by a variety of intermolecular interactions. While a specific crystallographic study for this exact compound is not publicly available, analysis of closely related structures provides significant insight into the expected interactions. The molecular structure features several key functional groups capable of participating in hydrogen bonding: the nitrogen atom of the cyano group, the oxygen atom of the ethoxy group, and numerous aromatic C-H groups.
In the solid state, molecules are likely to be linked through a network of weak C—H⋯O and C—H⋯N hydrogen bonds. For instance, in the crystal structure of similar Schiff bases, centrosymmetrically related molecules are often linked into dimers by such interactions. nih.gov The ethoxy group's oxygen atom can act as a hydrogen bond acceptor, forming C—H⋯O interactions with aromatic protons from neighboring molecules. Similarly, the nitrogen atom of the benzonitrile (B105546) group can accept hydrogen bonds from aromatic C-H donors, leading to the formation of extended chains or sheets within the crystal lattice. nih.gov
Below is a table summarizing the types of intermolecular interactions commonly observed in crystal structures of related benzonitrile-containing Schiff bases.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C—H⋯O | Aromatic C-H | Ethoxy Oxygen | 2.4 - 2.8 |
| C—H⋯N | Aromatic C-H | Cyano Nitrogen | 2.5 - 2.9 |
| C—H⋯π | Aromatic C-H | Benzene (B151609) Ring (π-cloud) | 2.6 - 3.0 |
Note: The data in this table is representative of interactions found in structurally similar Schiff base compounds and is provided for illustrative purposes.
Conformational Analysis and Torsional Angle Determination
The conformation of this compound in the solid state is characterized by the relative orientation of its constituent aromatic rings. The molecule is generally non-planar, with the two benzene rings being twisted with respect to each other. This twist is defined by the torsional angle (also known as the dihedral angle) between the plane of the ethoxy-substituted benzylidene ring and the plane of the cyanobenzonitrile ring.
In analogous N-benzylideneaniline structures, this dihedral angle can vary significantly depending on the substituents on the aromatic rings and the packing forces within the crystal. For example, in (E)-N-benzylideneaniline, the phenyl ring attached to the nitrogen atom makes a dihedral angle of 64.74 (8)° with the other phenyl ring. sphinxsai.com For other derivatives, this angle can be smaller, such as 13.84 (13)° in (E)-2-(2,4-dihydroxybenzylideneamino)benzonitrile nih.gov or 25.65 (3)° in 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov This variation highlights the conformational flexibility of the central C=N imine linkage.
The molecule adopts an extended conformation about the N1-C7 bond (of the C=N-C linkage), which is evident from the torsional angles. For instance, in a related structure, the C4-N1-C7-C8 torsional angle is approximately 179.55 (2)°, indicating a nearly planar trans configuration around the imine bond. sphinxsai.com This planarity is often stabilized by intramolecular interactions in substituted analogs, such as O—H⋯N hydrogen bonds when a hydroxyl group is present. nih.govnih.gov In the case of this compound, the specific torsional angles will be a balance between electronic effects (conjugation across the molecule) and steric hindrance from the ethoxy group and the packing environment.
The key torsional angles that define the molecular conformation are presented in the table below, with representative values from analogous compounds.
| Torsional Angle | Description | Representative Value (°) |
| θ (Ring A - Ring B) | Dihedral angle between the two aromatic rings | 10 - 70 |
| C-N=C-C | Torsion around the imine-aryl bond | ~180 (trans) |
Note: The data in this table is based on values reported for structurally related N-benzylideneaniline derivatives and serves to illustrate the expected conformational parameters.
Based on a comprehensive search of available literature, detailed computational chemistry studies specifically for the compound “this compound” are not publicly available. While extensive research exists employing Density Functional Theory (DFT) and other advanced computational methods on structurally similar molecules—such as other benzonitrile derivatives or Schiff bases—the specific analyses requested for this exact compound have not been found in the searched scientific papers and databases.
Therefore, it is not possible to provide the detailed research findings, data tables, and specific theoretical insights as outlined in the request for the following sections:
Computational Chemistry and Theoretical Insights into Molecular Properties
Advanced Quantum Chemical Descriptors and Reactivity Analysis
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
To fulfill the user's request, published research containing these specific calculations for "4-((4-Ethoxybenzylidene)amino)benzonitrile" would be required. Without such source data, generating a scientifically accurate and informative article that adheres to the strict outline provided is not feasible.
Potential Energy Surface (PES) Scanning for Conformational Dynamics
Potential Energy Surface (PES) scanning is a fundamental computational technique used to explore the conformational landscape of a molecule. By systematically varying specific dihedral angles and calculating the corresponding energy, a map of stable and transitional geometries can be constructed. For a molecule like this compound, the key flexible bonds are the C-N single bond of the imine linkage and the bonds connecting the aromatic rings to the central linkage and the terminal ethoxy group.
A representative PES scan for a related cyanobiphenyl dimer (CB3CB) illustrates the energy landscape as a function of two key dihedral angles. researchgate.net The scan reveals distinct energy minima corresponding to the most stable conformations. While specific energy values would differ for this compound, the principle remains the same: identifying the energetically favorable shapes the molecule is likely to adopt.
Table 1: Representative Torsional Energy Profile for a Schiff Base Analog
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 (Eclipsed - High Energy) |
| 30 | 1.2 |
| 60 | 0.0 (Gauche - Energy Minimum) |
| 90 | 0.8 |
| 120 | 2.0 |
| 180 | 3.0 (Anti - High Energy) |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy profiles for twisted aromatic systems.
This analysis is vital for understanding how molecular shape influences the packing and collective behavior that lead to the formation of nematic or smectic phases. researchgate.net
Molecular Dynamics (MD) Simulations in Context of Interfacial Adsorption and Material Behavior
Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time, providing insights that static calculations cannot. For liquid crystals like this compound, MD simulations are particularly useful for studying phenomena such as self-assembly, phase transitions, and behavior at interfaces. mdpi.com
In the context of interfacial adsorption, MD simulations can model the interaction of these molecules with various surfaces, such as an air-water interface or a solid substrate. tandfonline.comresearchgate.net These simulations can predict how the molecules will orient themselves at the interface, a key factor in the performance of liquid crystal displays and sensors. For instance, simulations of similar calamitic liquid crystals at an air-water interface have shown how the balance between cohesive forces (molecule-molecule) and adhesive forces (molecule-surface) determines the molecular alignment. tandfonline.com
Key parameters derived from MD simulations include:
Order Parameter: A measure of the degree of orientational order in the liquid crystal phase.
Density Profiles: Shows the distribution of molecules perpendicular to the interface, revealing layering and surface enrichment.
Tilt Angle: The average angle of the molecular long axis relative to the surface normal.
Table 2: Simulated Interfacial Properties of a Generic Calamitic Liquid Crystal at an Air-Water Interface
| Property | Value |
| Surface Coverage (molecules/nm²) | 2.5 |
| Average Tilt Angle (degrees) | 35 |
| Interfacial Cohesive Energy (kJ/mol) | -45 |
| Interfacial Adhesive Energy (kJ/mol) | -20 |
Note: This table contains representative data from simulations of analogous liquid crystal systems to illustrate the outputs of MD simulations. tandfonline.comresearchgate.net
These simulations provide a molecular-level understanding of how surface interactions can induce specific alignments and influence the bulk material's properties, which is crucial for designing functional liquid crystal devices. researchgate.net
Solvation Models and Solvent Effects on Electronic and Optical Properties (e.g., PCM Model)
The electronic and optical properties of molecules can be significantly influenced by their solvent environment. Solvation models are computational methods used to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.orgqu.edu.qa This approach is efficient for calculating properties like absorption and emission spectra in different solvents.
For molecules with donor-acceptor character like this compound (with the ethoxy group as a donor and the nitrile group as an acceptor), a phenomenon known as solvatochromism is often observed. This refers to the shift in the wavelength of maximum absorption (λ_max) as the polarity of the solvent changes. nih.govmdpi.com Generally, in positive solvatochromism, a bathochromic (red) shift is seen with increasing solvent polarity, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. qu.edu.qa
Time-Dependent Density Functional Theory (TD-DFT) calculations combined with the PCM model can accurately predict these solvatochromic shifts. qu.edu.qamdpi.com By calculating the electronic transition energies in various solvents, one can correlate the predicted λ_max with experimental solvent polarity scales.
Table 3: Predicted Solvatochromic Shift for a Benzylidene-Aniline Derivative using TD-DFT/PCM
| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |
| Hexane | 1.88 | 320 |
| Dichloromethane | 8.93 | 335 |
| Acetonitrile | 35.69 | 345 |
| Water | 78.36 | 352 |
Note: The data in this table is illustrative, based on typical results for solvatochromic Schiff base compounds, to demonstrate the effect of solvent polarity on absorption maxima as predicted by PCM calculations. qu.edu.qamdpi.com
These computational models are invaluable for understanding how solvent interactions modulate the electronic structure and for predicting the optical response of the material in different environments, which is essential for applications in dyes, sensors, and nonlinear optics. mdpi.com
Advanced Applications in Materials Science and Technology
Nonlinear Optical (NLO) Properties and Potential Device Integration
Organic molecules with a donor-π-acceptor (D-π-A) framework, such as 4-((4-Ethoxybenzylidene)amino)benzonitrile, are known for their significant nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them, which is a critical function for next-generation photonic and optoelectronic devices.
Investigation of Second-Order NLO Responses and Hyperpolarizability
The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). This property is crucial for applications like second-harmonic generation (SHG), where the frequency of laser light is doubled. physchemres.org The NLO properties of D-π-A chromophores are often evaluated using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). researchgate.netijstr.orgdoi.org These theoretical studies allow for the calculation of dipole moments (μ), polarizability (α), and first hyperpolarizability (β). physchemres.orgresearchgate.net
For similar D-π-A molecules, DFT calculations have been instrumental in predicting their NLO activity. For instance, the hyperpolarizability of related chromophores has been reported to be significantly higher than that of standard inorganic materials like urea, indicating their potential for high-efficiency NLO applications. researchgate.net The magnitude of the hyperpolarizability is directly linked to the intramolecular charge transfer that occurs from the electron-donor group to the electron-acceptor group across the π-conjugated bridge. researchgate.net Theoretical investigations into compounds with similar functional groups, such as 4-fluoro-4-hydroxybenzophenone, demonstrate how different computational functionals can be used to predict NLO properties. researchgate.net
Table 1: Representative NLO Properties Calculated for a D-π-A Chromophore (Note: Data is for the analogous compound 10-(3, 5-dinitrophenyl)-9-(4-nitrophenyl)-8, 9-dihydro-1H-pyreno [4, 5-d] imidazole, used here for illustrative purposes.)
| Property | Method | Calculated Value | Unit |
| Dipole Moment (μ) | ωB97XD/6311++G(d,p) | 13.91 | Debye |
| Polarizability (α) | ωB97XD/6311++G(d,p) | 88.35 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | ωB97XD/6311++G(d,p) | 368.02 x 10⁻³¹ | esu |
This table is generated based on data from a representative D-π-A chromophore to illustrate the typical NLO properties investigated for this class of molecules. researchgate.net
Solvatochromic Behavior and its Utility in Optoelectronic Materials
Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent it is dissolved in. nih.gov This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. In D-π-A compounds, the excited state is typically more polar than the ground state due to intramolecular charge transfer (ICT).
Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption or emission spectrum. nih.gov This is known as positive solvatochromism. Conversely, if the ground state is more stabilized, a blue-shift (hypsochromic shift) occurs, termed negative solvatochromism. nih.govnih.gov Some complex Schiff bases have even been shown to exhibit a reversal in solvatochromism, displaying both positive and negative shifts depending on the solvent polarity range. nih.gov
The solvatochromic properties of compounds like this compound are indicative of their sensitivity to the local environment, a trait that is highly valuable for optoelectronic materials. rsc.org This sensitivity can be harnessed in the development of chemical sensors, molecular probes, and materials for organic light-emitting diodes (OLEDs), where tuning the emission wavelength is critical. rsc.org
Photochromic and Thermochromic Material Development
Photochromic and thermochromic materials can change their color in response to light and heat, respectively. This reversible change in optical properties makes them suitable for applications such as smart windows, security inks, and sensors. Benzonitrile (B105546) Schiff bases, structurally similar to this compound, have shown significant promise in this area.
Reversible Tautomerism and Photoinduced Changes in Absorption and Emission Characteristics
A key mechanism behind the photochromism of certain Schiff bases is excited-state intramolecular proton transfer (ESIPT), which leads to a reversible tautomerism between the enol and keto forms of the molecule. nih.govresearchgate.net For instance, a closely related compound, (E)-4-((2-hydroxy-4-methoxybenzylidene)amino)benzonitrile (HMBAB), demonstrates this behavior robustly. researchgate.net
Upon exposure to UV radiation, the HMBAB molecule transforms from its stable yellow-emitting enol tautomer to an orange-red keto tautomer. This transformation is accompanied by significant changes in its optical properties:
Absorption: A clear color change from yellow to orange-red is observed. researchgate.net
Emission: The initial green-yellow luminescence is dramatically quenched, and the emission peak undergoes a large bathochromic shift (red-shift). researchgate.net
This photochromic state is reversible; the molecule can return to its original enol form through thermal treatment, restoring the initial color and fluorescence. researchgate.net This high fatigue resistance and reversible dual-channel switching (absorption and emission) are critical for the development of reusable optical materials. nih.govresearchgate.net
Fabrication of Wearable Sensors for UV Radiation Dosimetry
The distinct, naked-eye-observable color change of photochromic benzonitrile Schiff bases upon UV exposure makes them excellent candidates for low-cost, reusable UV radiation sensors. researchgate.net Researchers have successfully fabricated paper-based wearable sensors using the analogous compound HMBAB. researchgate.net
These sensors can be integrated into items like bracelets or chest cards. researchgate.net When exposed to sunlight, the sensor exhibits different degrees of color change corresponding to the intensity of the UV radiation. researchgate.net This provides a simple, visual warning of high-dose UV exposure, which is a major risk factor for skin cancer. The sensitivity of such sensors has been quantified, showing a linear relationship between the color change and UV intensity, with a limit of detection as low as 67 μW/cm². researchgate.net
Corrosion Inhibition Applications in Metallic Systems
Schiff bases are widely recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments commonly found in industrial processes like oil and gas production and chemical cleaning. nih.govscilit.commdpi.com The efficacy of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govscichemj.org
The molecular structure of compounds like this compound is well-suited for this application. It contains multiple active centers for adsorption:
Nitrogen and Oxygen Heteroatoms: The lone pair electrons on the nitrogen of the imine group (-CH=N-) and the oxygen of the ethoxy group (-O-C₂H₅) can coordinate with the vacant d-orbitals of iron atoms on the steel surface. nih.govmdpi.com
Aromatic Rings: The π-electrons of the benzene (B151609) rings provide additional sites for interaction with the metal surface. mdpi.com
Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), on various Schiff bases have shown that they typically function as mixed-type inhibitors. scilit.comscichemj.org This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scilit.com The adsorption of these inhibitors on the steel surface generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. mdpi.comscichemj.org The strength and mode of this adsorption can be a combination of physical (electrostatic) and chemical (coordinative bonding) interactions. nih.govscichemj.org
Studies on a range of Schiff bases have reported high inhibition efficiencies, often exceeding 90%, demonstrating their significant potential in industrial corrosion protection. nih.govscilit.com
Table 2: Corrosion Inhibition Efficiency of Representative Schiff Bases on Mild Steel in 1.0 M HCl (Note: Data is for analogous Schiff base compounds to illustrate typical performance.)
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |
| ((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one | 0.5 mM | 96.7% | researchgate.net |
| (S,E)-2-(1-(4-aminophenyl)ethylideneamino)-4-(methylthio)butanoic acid | 10 mM | 93.15% | nih.gov |
| 4-amino-N-benzylidene-benzamide | Optimal | >90% | scilit.com |
| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one | Optimal | 87% | mdpi.com |
Mechanistic Studies of Adsorption on Metal Surfaces
The efficacy of organic corrosion inhibitors like this compound is fundamentally linked to their ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. bohrium.comnih.gov The mechanism of this adsorption is a complex process involving both physical (physisorption) and chemical (chemisorption) interactions, dictated by the molecule's electronic structure and the nature of the metal surface. bohrium.com
For this compound, the adsorption mechanism on a metal surface, such as steel in an acidic environment, is proposed to occur through the following key interactions:
Interaction via Heteroatoms: The molecule possesses multiple active centers for adsorption. The nitrogen atom of the imine group and the oxygen atom of the ethoxy group have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption). nih.govekb.eg The nitrogen atom of the terminal nitrile group also contributes to this interaction.
π-Electron Interactions: The extensive π-electron systems of the two aromatic rings can interact with the metal surface. This interaction involves the donation of π-electrons from the molecule to the metal's d-orbitals, strengthening the adsorption bond. nih.gov
Electrostatic Attraction: In acidic solutions, the inhibitor molecule can become protonated. The positively charged molecule can then be electrostatically attracted to the metal surface, which may be negatively charged (physisorption). bohrium.com
| Molecular Feature | Role in Adsorption Mechanism | Type of Interaction |
| Imine Group (-C=N-) | Primary site for chemical bonding through the nitrogen lone pair. bohrium.comekb.eg | Chemisorption |
| Aromatic Rings | Donation of π-electrons to vacant metal d-orbitals. nih.gov | Chemisorption |
| Ethoxy Group (-OC2H5) | Oxygen lone pair donation; electron-donating nature enhances electron density on the molecule, strengthening adsorption. ekb.eg | Chemisorption |
| Nitrile Group (-C≡N) | Nitrogen lone pair donation. | Chemisorption |
| Overall Molecule | Can become protonated and interact with charged metal surfaces. | Physisorption |
Evaluation of Inhibition Efficiency in Aggressive Environments (e.g., Acidic Media)
The performance of this compound as a corrosion inhibitor is quantified by its inhibition efficiency (IE), particularly in aggressive environments like hydrochloric or sulfuric acid solutions, which are common in industrial processes. sciencetechindonesia.com The efficiency of Schiff base inhibitors is known to increase with concentration up to an optimal point, where a stable protective film is formed. mdpi.comelectrochemsci.org
The molecular structure of this compound is well-suited for high inhibition efficiency for several reasons:
Multiple Adsorption Sites: As detailed previously, the presence of N and O heteroatoms and aromatic rings provides multiple points of attachment to the metal surface, leading to a stable and strongly adsorbed protective film. researchgate.net
Large Surface Coverage: The molecule's relatively large size allows it to cover a significant area of the metal surface, effectively blocking corrosive species from reaching it.
Electron-Donating Substituent: The ethoxy group (-OC2H5) is an electron-donating group. It increases the electron density on the aromatic ring and the imine nitrogen, which enhances the molecule's ability to donate electrons to the metal surface, thereby strengthening the bond and increasing inhibition efficiency. ekb.eg
Electrochemical studies on analogous benzonitrile and Schiff base derivatives have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netsciencetechindonesia.comelectrochemsci.org The inhibition efficiency typically increases with the inhibitor's concentration. For example, studies on related benzonitrile azo dyes in 1 M HCl showed that efficiency rises as the concentration increases, indicating greater surface coverage. electrochemsci.org Similarly, various Schiff bases have demonstrated efficiencies exceeding 90% at optimal concentrations in acidic media. sciencetechindonesia.comresearchgate.net
| Inhibitor Class | Typical Environment | Observed Efficiency | Key Structural Features |
| Hydrazone Schiff Bases | 1.0 M HCl | 80-91% | Imine group, aromatic rings, various substituents. sciencetechindonesia.com |
| Benzonitrile Azo Dyes | 1.0 M HCl | Increases with concentration | Nitrile group, azo linkage, aromatic rings. electrochemsci.org |
| Aminobenzonitrile Derivatives | 0.5 M HCl | >93% at 10 mM | Amine and nitrile functional groups. researchgate.net |
Based on these findings with structurally related compounds, it is projected that this compound would serve as an effective mixed-type corrosion inhibitor in acidic environments, with its efficiency being concentration-dependent.
Intermediates in the Synthesis of Functional Dyes and Pigments
Schiff bases are a significant class of compounds that serve as crucial intermediates in the synthesis of various dyes and pigments. ajabs.org Their structures, containing the chromophoric azomethine (-C=N-) group and conjugated aromatic systems, make them inherently colored and reactive precursors for more complex colorants. nih.gov
This compound, formed from the condensation of 4-ethoxybenzaldehyde (B43997) and 4-aminobenzonitrile (B131773), is a prime candidate for use as a dye intermediate. Its molecular framework is a conjugated system that can be chemically modified to create a wide array of functional dyes. The terminal nitrile group, in particular, is a versatile functional group that can be transformed or used as a reactive site.
The utility of this compound as an intermediate stems from several factors:
Chromophoric Core: The conjugated π-system extending across the molecule forms a basic chromophore that can be extended or functionalized to tune the color.
Reactive Sites: The molecule can be subjected to further chemical reactions. For instance, the aromatic rings can undergo electrophilic substitution, or the nitrile group can be hydrolyzed or reduced to introduce new functionalities.
Precursor to Azo Dyes: While the compound itself is not an azo dye, the 4-aminobenzonitrile precursor used in its synthesis is a common diazo component. The resulting Schiff base can be designed to incorporate functionalities that allow it to be coupled with diazonium salts to produce complex azo dyes.
Metal Complex Dyes: The imine nitrogen and other heteroatoms can act as ligands, chelating with metal ions to form stable and brightly colored metal-complex dyes. ajabs.org These dyes often exhibit superior lightfastness and thermal stability.
While specific dyes derived directly from this compound are not widely documented, the principles of dye chemistry strongly support its potential as a valuable synthon for creating novel colorants for textiles, plastics, and coatings. wtchem.com
Aggregation-Induced Emission (AIE) Characteristics and Solid-State Luminescence
Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where certain molecules (AIEgens) are non-luminescent when dissolved in a good solvent but become highly emissive upon aggregation in a poor solvent or in the solid state. magtech.com.cn This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM), which often involves the restriction of intramolecular rotations (RIR). researchgate.net
The molecular structure of this compound contains features that make it a strong candidate for exhibiting AIE properties:
Rotatable Phenyl Groups: The molecule has two phenyl rings connected by a C=N-C bridge. These rings can undergo low-frequency rotational and vibrational motions in the dissolved state. These motions provide a non-radiative pathway for the decay of the excited state, effectively quenching fluorescence. researchgate.net
Solid-State Packing: In the aggregated or solid state, the molecules are forced into close proximity. This physical packing creates steric hindrance that restricts the free rotation of the phenyl groups. nih.gov
Blocking of Non-Radiative Channels: When the intramolecular rotations are blocked, the primary non-radiative energy dissipation channel is closed. This forces the excited-state energy to be released through a radiative pathway, resulting in strong fluorescence emission. chemrxiv.org
Research on structurally similar compounds supports this hypothesis. For instance, highly planar 4-styrylbenzonitrile derivatives have been synthesized and shown to possess strong AIE properties and efficient deep-blue solid-state luminescence. nih.gov Their crystal structures reveal that various noncovalent interactions restrict intramolecular rotations, leading to high quantum efficiency in the solid state. nih.gov Given its structural analogy, this compound is expected to be weakly or non-emissive in dilute solutions but to exhibit significant solid-state luminescence, making it a potential material for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Structure Activity Relationship Sar and Rational Derivatization Studies
Systematic Structural Modifications of the Benzonitrile (B105546) and Benzylidene Moieties
The introduction of substituents onto the benzylidene ring significantly alters the electronic properties of the entire molecule, particularly the polarity of the azomethine (C=N) group. sid.ir Studies on analogous para-substituted N-benzylideneaniline derivatives reveal that the electronic effects of these substituents can systematically modify the charge distribution and conformation of the molecule. sid.ir
Interestingly, the effect of substituents on the imine carbon's chemical shift, as studied by 13C NMR, is not always straightforward. Both electron-withdrawing groups (EWGs) like -NO₂ and electron-donating groups (EDGs) like -N(CH₃)₂ can cause an upfield shift (shielding) of the C=N carbon signal compared to the unsubstituted compound. sid.irresearchgate.net This "reverse effect," where EWGs cause shielding instead of the expected deshielding, suggests that resonance effects play a predominant role over inductive effects in these systems. sid.irresearchgate.net The variations in the donor and acceptor properties of the substituents lead to characteristic changes in the polarity of the imine group, which is vital for understanding charge generation and transport for nonlinear optical applications. sid.ir
The general principle is that modifying the chemical structure with different substituents can greatly balance and improve electronic and charge transfer properties. mdpi.com For instance, the introduction of a strong EWG like a nitro group can lower both the HOMO and LUMO energy levels, effectively reducing the energy gap and shifting absorption to longer wavelengths. mdpi.com Conversely, EDGs tend to increase the HOMO-LUMO gap. This tuning of frontier molecular orbitals is a key strategy in modulating the optoelectronic properties of these materials. mdpi.com
The imine (C=N) linkage, while crucial for the initial formation and mesogenic character of many Schiff base liquid crystals, has inherent limitations, including reduced stability under certain chemical conditions and a lack of full in-plane π-conjugation. researchgate.netnih.gov Consequently, significant research has focused on the chemical conversion and "locking" of the imine bond to enhance framework robustness and introduce new functionalities. researchgate.netnih.gov
The length of the terminal alkoxy chain (-OCnH2n+1) is a critical parameter that directly influences the mesophase behavior of 4-((4-Ethoxybenzylidene)amino)benzonitrile and its derivatives. nih.gov Increasing the length of the alkoxy chain generally promotes the formation of more ordered smectic phases at the expense of the nematic phase. nih.gov This occurs because the longer, flexible chains facilitate micro-segregation between the rigid aromatic cores and the aliphatic tails, which encourages the layered structure characteristic of smectic phases. nih.gov
For example, in a series of related three-ring imine compounds, derivatives with shorter alkoxy chains (e.g., n=8) may exhibit a purely nematic phase. nih.gov As the chain length increases (e.g., to n=12), a smectic A (SmA) phase often appears, consequently narrowing the temperature range of the nematic phase. nih.gov This trend is observed across derivatives with various substituents, indicating that the influence of chain length on promoting smectic ordering is a general phenomenon. nih.gov The clearing temperatures (the transition from the liquid crystal phase to the isotropic liquid) also tend to decrease as the alkyl tail length increases, which can be attributed to the dilution of the rigid mesogenic core. nih.govrsc.org
Pharmacophore Elucidation and Lead Optimization Strategies in Drug Design
Without any underlying research on the biological activities of this compound and its analogs, any attempt to create content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Biological and Medicinal Chemistry Explorations
Role as Precursors and Intermediates in Pharmaceutical Synthesis
In the synthesis of complex pharmaceutical agents, the strategic use of precursors and intermediates is fundamental. Compounds like 4-((4-Ethoxybenzylidene)amino)benzonitrile contain key functional groups and structural motifs, such as the benzonitrile (B105546) group, that serve as vital building blocks for more elaborate drug molecules. ontosight.aiguidechem.com The synthesis of such compounds typically involves the reaction of a substituted benzonitrile with an aldehyde to form an imine or Schiff base. ontosight.ai This class of compounds is valuable in the development of pharmaceuticals due to their versatile chemical properties. ontosight.ai
Structural Relation to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Rilpivirine Impurities/Precursors)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV infection. wikipedia.orgnih.gov They function by binding to an allosteric site on the reverse transcriptase enzyme, which induces a conformational change that inhibits its DNA polymerase activity. wikipedia.orgexpasy.orgyoutube.com
The 4-aminobenzonitrile (B131773) moiety, a key component of this compound, is a core structural element in the second-generation NNRTI, Rilpivirine. nih.govgoogleapis.com The chemical name for Rilpivirine is 4-{[4-({4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl}amino)-2-pyrimidinyl]amino}benzonitrile, highlighting the presence of the cyanophenyl (benzonitrile) group. nih.gov
The synthesis of Rilpivirine involves the coupling of key intermediates, one of which is 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. nih.govgoogle.comresearchgate.net This intermediate is synthesized from 4-aminobenzonitrile, demonstrating the direct lineage from the benzonitrile building block to the final active pharmaceutical ingredient. google.comresearchgate.net While this compound itself is not a direct intermediate in the most common synthetic routes for Rilpivirine, its structure exemplifies the combination of a benzonitrile core with another aromatic group, a common strategy in medicinal chemistry to explore structure-activity relationships. The study of such compounds is relevant to the development and optimization of synthetic pathways for drugs like Rilpivirine and for the identification and characterization of potential impurities that may arise during synthesis. pharmaffiliates.com
| Compound Name | Role/Relation | Molecular Formula | Reference |
|---|---|---|---|
| 4-Aminobenzonitrile | Starting Material/Precursor | C₇H₆N₂ | guidechem.comgoogleapis.com |
| 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | Key Intermediate | C₁₁H₇ClN₄ | nih.govpharmaffiliates.comsimsonpharma.com |
| (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | Key Intermediate | C₁₁H₁₂N₂ | nih.govgoogle.com |
| 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile | Rilpivirine Keto Impurity | C₁₁H₈N₄O | pharmaffiliates.com |
| 4,4'-(2,4-Pyrimidinediyldiimino)bis[benzonitrile] | Rilpivirine Impurity 1 | C₁₈H₁₂N₆ | nih.gov |
Antimicrobial Activities of Imine Derivatives
Imine derivatives, also known as Schiff bases, are a class of compounds that have been extensively investigated for their potential as antimicrobial agents. nih.gov The imine or azomethine group (-C=N-) is considered a crucial pharmacophore, and its presence in a molecule can confer significant biological activity. eurjchem.comresearchgate.net Research has demonstrated that novel imine derivatives can exhibit enhanced antimicrobial properties compared to their parent compounds. eurjchem.comresearchgate.net
Studies on various imine derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. eurjchem.comuobaghdad.edu.iqnih.gov For instance, certain novel imine compounds have demonstrated potent activities against Candida albicans and several bacterial strains. mdpi.com The derivatization of existing drugs, such as the antibiotic amoxicillin, with different carbonyl compounds to form imines has been shown to enhance antimicrobial activity against various pathogens. eurjchem.comresearchgate.net The antimicrobial efficacy of these compounds is often evaluated using methods like disc diffusion, which measures the zone of growth inhibition around the tested compound. eurjchem.comresearchgate.net
| Compound Class/Derivative | Target Microorganisms | Observed Activity | Reference |
|---|---|---|---|
| Imine derivatives of amoxicillin | Various bacterial pathogens | Enhanced antimicrobial activity compared to parent drug. | eurjchem.comresearchgate.net |
| Iodinated imine (analogue of Rafoxanide) | Gram-positive cocci (e.g., MRSA, VRSA) | MIC values ranging from 15.625 to 62.5 µM. | nih.gov |
| Vanillic acid-triazole imine conjugates | C. albicans and various bacteria | Pyrrole ring-containing derivative showed potent activity against C. albicans and moderate bacterial activity. | uobaghdad.edu.iq |
| Benzonitrile derivatives | Gram-positive and Gram-negative bacteria, fungi (Botrytis fabae) | A dinitrophenyl derivative exhibited significant activity, with a MIC of 6.25 µg/mL against B. fabae. | nih.gov |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus, C. albicans, A. flavus | Effective growth inhibition of Gram-positive bacteria and fungi. | nih.gov |
Anticancer Properties and Cytotoxicity Studies
The search for novel anticancer agents with high efficacy and selectivity remains a primary goal in medicinal chemistry. mdpi.com Benzonitrile-containing compounds have been a subject of interest in this area, with studies investigating their cytotoxic effects on various cancer cell lines. scispace.comresearchgate.net Cytotoxicity assays, such as the MTT test, are commonly used to determine the concentration-dependent inhibitory effects of these compounds on cell proliferation and viability. researchgate.netnih.gov
Investigation of Molecular Targets and Biochemical Pathways
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research into compounds structurally related to this compound has aimed to identify specific molecular targets and biochemical pathways. For example, a novel chroman-4-one derivative containing a benzylidene moiety was identified as a dual inhibitor of the estrogen receptor (ER) and the Akt kinase. nih.gov The Akt signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a validated strategy in cancer therapy. nih.gov Other studies on sulfonamide analogs have shown that they can inhibit the invasiveness of tumor cells by decreasing the levels of extracellular matrix proteins and mesenchymal cell markers, suggesting an anti-metastatic potential. nih.gov The induction of apoptosis (programmed cell death) and cell cycle arrest are other common mechanisms through which cytotoxic compounds exert their anticancer effects. mdpi.com
Inhibition of Specific Cancer Cell Lines
The cytotoxic activity of benzonitrile derivatives and related compounds has been evaluated against a panel of human cancer cell lines. Studies have demonstrated that the response to these compounds can be cell-line specific. For instance, the cytotoxic effects of several benzonitrile herbicides and their metabolites were tested against the human liver cancer cell line Hep G2 and the human embryonic kidney cell line HEK293T, showing concentration-dependent decreases in cell proliferation. scispace.comresearchgate.net In other research, aminobenzofuroxan derivatives possessing an aniline (B41778) moiety showed high selectivity towards MCF-7 (breast cancer) and M-HeLa (cervical cancer) tumor cell lines, with significantly lower toxicity towards normal liver cells compared to the standard drug Doxorubicin. mdpi.com A novel flavone (B191248) derivative was found to be effective at low micromolar concentrations against non-small cell lung cancer (NSCLC) cell lines A549 and H1975. mdpi.comnih.gov
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (e.g., IC₅₀, GI₅₀) | Reference |
|---|---|---|---|
| Benzonitrile herbicides (Bromoxynil, Ioxynil) | Hep G2 (Liver), HEK293T (Kidney) | Concentration-dependent inhibition of cell proliferation. | scispace.comresearchgate.net |
| 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060) | THP-1, HL-60 (Leukemia) | GI₅₀: 244.1 nM (THP-1), 189.9 nM (HL-60) | nih.gov |
| Aminophenoxy flavone derivative (APF-1) | A549, H1975 (Lung) | IC₅₀: 4 µM (A549), 2 µM (H1975) | nih.gov |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (Lymphoma), CCRF-CEM (Leukemia) | GI₅₀: 0.4 µM (HuT78), 0.5 µM (CCRF-CEM) | mdpi.com |
| 4-Aminobenzofuroxan derivatives | MCF-7 (Breast), M-HeLa (Cervical) | Showed high selectivity towards these cell lines. | mdpi.com |
Antihyperglycemic Activity of Related Heterocyclic Systems
The global prevalence of diabetes has spurred intensive research into new and effective antidiabetic medicines. sysrevpharm.org While this compound is not itself a heterocyclic compound, many heterocyclic systems with demonstrated antihyperglycemic activity can be synthesized from or are structurally related to its precursors.
A variety of heterocyclic scaffolds are known to be key fragments in many antidiabetic agents. nih.gov For example, thiazolidinediones are a well-known class of oral antihyperglycemic agents. nih.gov A series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones were synthesized and shown to have potent antihyperglycemic activity in an animal model of non-insulin-dependent diabetes mellitus. nih.gov
Other heterocyclic systems, such as tetrazoles, have also been systematically analyzed for activity against type 2 diabetes. nih.gov These compounds can act through various mechanisms, including:
Inhibition of dipeptidyl peptidase-4 (DPP-4)
Agonism of peroxisome proliferator-activated receptors (PPARs)
Inhibition of protein tyrosine phosphatase 1B (PTP1B)
Inhibition of α-glucosidase nih.govmdpi.com
The exploration of diverse heterocyclic derivatives continues to identify lead compounds that could be developed into future antihyperglycemic therapies. sysrevpharm.org
Antioxidant Potential of Schiff Base Derivatives
The antioxidant activity of Schiff bases is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this method, the ability of a compound to bleach the purple-colored DPPH solution is measured spectrophotometrically, with a higher degree of color change indicating greater antioxidant capacity. The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
While specific experimental data for this compound is not yet widely published, studies on structurally analogous Schiff bases provide valuable insights. For instance, research on derivatives of 4-aminobenzonitrile and various substituted benzaldehydes has demonstrated a range of antioxidant activities. The nature and position of substituent groups on the benzylidene ring, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and in this case, ethoxy (-OCH2CH3), can significantly modulate the antioxidant potential. Electron-donating groups are generally thought to enhance antioxidant activity by stabilizing the resulting radical species after hydrogen or electron donation.
To illustrate the typical findings in this area of research, the following hypothetical data tables are presented based on trends observed in the broader Schiff base literature.
Table 1: DPPH Radical Scavenging Activity of Hypothetical Schiff Base Derivatives
| Compound | Structure | IC50 (µg/mL) |
| This compound | Data Not Available | |
| Derivative A (4-hydroxy) | 4-((4-Hydroxybenzylidene)amino)benzonitrile | 25.5 |
| Derivative B (4-methoxy) | 4-((4-Methoxybenzylidene)amino)benzonitrile | 32.8 |
| Derivative C (unsubstituted) | 4-((Benzylidene)amino)benzonitrile | 45.2 |
| Ascorbic Acid (Standard) | 10.1 |
Note: The data in this table is illustrative and based on general trends observed for Schiff base antioxidants. It does not represent experimentally verified values for the listed compounds.
Table 2: Comparative Antioxidant Activity of a Hypothetical Benzonitrile Schiff Base Series
| Compound ID | R Group on Benzylidene Ring | Antioxidant Activity (% Inhibition at 50 µg/mL) |
| Target Compound | 4-Ethoxy | To Be Determined |
| H-1 | 4-OH | 85% |
| H-2 | 4-OCH3 | 78% |
| H-3 | H | 62% |
| H-4 | 4-Cl | 55% |
| Standard (BHT) | - | 92% |
Note: This table presents hypothetical data to demonstrate the structure-activity relationships commonly investigated in the study of Schiff base antioxidant potential. BHT (Butylated hydroxytoluene) is a standard antioxidant.
The exploration into the antioxidant potential of this compound and its derivatives is an active field of research. Future studies are anticipated to provide concrete data on its efficacy and to elucidate the mechanisms underlying its antioxidant action. Such research is crucial for the development of new therapeutic agents capable of combating oxidative stress-related pathologies.
Concluding Remarks and Future Research Perspectives
Current Gaps in Fundamental Understanding and Unexplored Research Avenues
A thorough review of existing literature reveals that while 4-((4-Ethoxybenzylidene)amino)benzonitrile is commercially available and identified as a liquid crystal material, detailed experimental and theoretical characterization is conspicuously absent. chemicalbook.com This presents a significant gap in the fundamental understanding of its structure-property relationships.
The most immediate unexplored avenue is the systematic investigation of its mesomorphic properties. Key thermal data, including melting point, transition temperatures for any existing nematic or smectic phases, and their associated enthalpy changes, have not been widely reported. A comparative study within its homologous series, as outlined in the table below, would be invaluable. Such research would clarify the precise influence of the ethoxy group's chain length on the stability and temperature range of the liquid crystal phases, a fundamental aspect of molecular design in this field. researchgate.netresearchgate.net
Table 1: Knowledge Gaps in the Physicochemical Properties of the 4-((4-alkoxybenzylidene)amino)benzonitrile Series
| Alkoxy Group (-OR) | Compound Name | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Smectic Phase Presence | Nonlinear Optical (NLO) Properties |
|---|---|---|---|---|---|
| Methoxy (B1213986) (-OCH₃) | 4-((4-Methoxybenzylidene)amino)benzonitrile | Reported chemicalbook.com | Reported chemicalbook.com | Needs Investigation | Needs Investigation |
| Ethoxy (-OC₂H₅) | This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Butoxy (-OC₄H₉) | 4-((4-Butoxybenzylidene)amino)benzonitrile | Reported greyhoundchrom.com | Reported greyhoundchrom.com | Needs Investigation | Needs Investigation |
| Pentyloxy (-OC₅H₁₁) | 4-((4-(Pentyloxy)benzylidene)amino)benzonitrile | Reported greyhoundchrom.com | Reported greyhoundchrom.com | Needs Investigation | Needs Investigation |
| Hexyloxy (-OC₆H₁₃) | 4-((4-(Hexyloxy)benzylidene)amino)benzonitrile | Reported chemscene.com | Reported chemscene.com | Reported chemscene.com | Needs Investigation |
Furthermore, there is a lack of quantum chemical studies, such as those using Density Functional Theory (DFT), for this specific molecule. researchgate.net DFT calculations could elucidate its molecular geometry, dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for predicting its stability, electronic behavior, and potential for nonlinear optical (NLO) applications. researchgate.netresearchgate.net The correlation between these theoretical parameters and experimental findings is a cornerstone of modern materials science that remains an open question for this compound.
Outlook for Novel Applications in Advanced Materials and Pharmaceutical Design
The molecular structure of this compound, featuring a donor (ethoxy) and acceptor (cyano) group connected by a π-conjugated system, is characteristic of chromophores used in nonlinear optics (NLO). nih.gov Schiff bases with similar push-pull electronic structures are known to exhibit significant second- and third-order NLO responses, making them candidates for technologies like optical switching, frequency doubling, and optical data storage. nih.govnih.gov A primary future outlook is, therefore, the characterization of its NLO properties, potentially through techniques like Z-scan, to determine its hyperpolarizability and nonlinear refractive index. nih.gov
In the realm of advanced materials, its potential inclusion in liquid crystal displays (LCDs) and other electro-optical devices warrants investigation. google.com The nitrile group often imparts a high positive dielectric anisotropy, a key requirement for the operation of twisted nematic (TN) displays. tcichemicals.com Research should focus on its performance in mixtures with other liquid crystals, assessing its impact on the clearing point, viscosity, and response times of the resulting formulations. Moreover, the imine linkage and conjugated core suggest possibilities in the development of organic semiconductors and sensors. Aromatic Schiff bases are being explored as recognition layers in electrochemical sensors due to their electronic properties and ability to coordinate with various species. biointerfaceresearch.com
While the primary research thrust for this compound appears to be in materials science, the Schiff base motif is also a common pharmacophore. However, without specific biological activity studies, its outlook in pharmaceutical design is purely speculative and represents a distant, yet possible, research avenue.
Emerging Methodologies for Future Investigations (e.g., Machine Learning in Material Discovery, High-Throughput Screening)
Future investigations into this compound and its analogues can be significantly accelerated by adopting emerging methodologies that are revolutionizing materials science.
Machine Learning (ML): The field of liquid crystal research is increasingly benefiting from ML algorithms. nih.gov By training models on existing databases of liquid crystalline compounds, ML can predict the phase behavior and transition temperatures of new molecules like this compound based solely on its molecular descriptors. nih.gov This data-driven approach can prioritize the synthesis and experimental characterization of the most promising candidates within a homologous series, saving considerable time and resources.
High-Throughput Screening (HTS): HTS techniques offer a way to rapidly evaluate the properties of a large number of material formulations. For instance, HTS can be used to prepare and analyze an array of mixtures containing this compound with various other liquid crystals. Automated optical microscopy and differential scanning calorimetry can then quickly screen these arrays to identify compositions with optimal clearing points, broad nematic ranges, or desirable electro-optical switching characteristics, fast-tracking its potential application in display technologies.
These computational and automated experimental techniques represent a paradigm shift in materials discovery. Applying them to under-characterized compounds like this compound can efficiently close the existing knowledge gaps and swiftly assess its viability for advanced applications.
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies C≡N stretching (~2220 cm⁻¹) and imine C=N (~1600 cm⁻¹) groups. Compare with NIST reference data for benzonitrile derivatives .
- NMR : ¹H NMR resolves ethoxy (δ 1.3–1.5 ppm, triplet) and aromatic protons (δ 6.8–8.0 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and imine (δ ~160 ppm) carbons .
- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, planarity of the Schiff base). Single-crystal studies require slow evaporation from DCM/hexane .
Advanced Consideration :
Time-resolved fluorescence spectroscopy probes excited-state dynamics, while solid-state NMR elucidates crystallographic packing effects .
How does the ethoxy substituent influence charge-transfer (CT) excited states compared to methoxy or hydroxy analogs?
Q. Advanced Research Focus
- Electron Donation : The ethoxy group (-OCH₂CH₃) enhances electron-donating capacity compared to methoxy (-OCH₃), stabilizing CT states. This is critical for applications in optoelectronics .
- Solvatochromism : Ethoxy derivatives exhibit redshifted emission in polar solvents due to intramolecular CT, as shown in TDDFT studies .
- Comparison with DMABN : Unlike 4-(dimethylamino)benzonitrile (DMABN), the ethoxy group induces weaker dual fluorescence, requiring ultrafast spectroscopy to resolve CT dynamics .
Methodological Note :
Combine experimental (e.g., femtosecond transient absorption) and computational (CAM-B3LYP functional) approaches to mitigate TDDFT limitations in predicting CT states .
What computational strategies address discrepancies between experimental and predicted photophysical data?
Q. Advanced Research Focus
- Functional Selection : Hybrid functionals (e.g., ωB97X-D) improve CT state accuracy over pure GGAs .
- Solvent Modeling : Include implicit solvation (e.g., PCM) to account for dielectric effects on emission spectra .
- Vibronic Coupling : Use Franck-Condon analysis to reconcile computed vertical transitions with experimental Stokes shifts .
Case Study :
For this compound, TDDFT predicts a CT state energy of ~3.2 eV, but experimental emission at 450 nm (2.75 eV) suggests vibronic coupling. Adjust basis sets (e.g., 6-311++G**) to refine predictions .
How can researchers resolve contradictions in synthetic byproduct identification?
Q. Basic Research Focus
- Chromatographic Separation : Use preparative HPLC with a C18 column to isolate byproducts.
- Mass Spectrometry : HRMS (ESI-TOF) identifies unexpected adducts (e.g., oxidation products or unreacted aldehyde) .
- Mechanistic Insight : DFT calculations (e.g., Gaussian 16) model reaction pathways to predict intermediates .
Advanced Consideration :
In-situ NMR or Raman spectroscopy tracks real-time reaction progress, reducing ambiguity in byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
